Technical Guide: The Structure and Synthesis of N-Benzyloxycarbonylglycinamide (Z-Gly-NH2)
Technical Guide: The Structure and Synthesis of N-Benzyloxycarbonylglycinamide (Z-Gly-NH2)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of N-Benzyloxycarbonylglycinamide (Z-Gly-NH2), a fundamental building block in peptide chemistry. It details the molecule's structural components, physicochemical properties, and a standard laboratory-scale synthesis protocol.
Molecular Structure and Properties
N-Benzyloxycarbonylglycinamide, commonly abbreviated as Z-Gly-NH2 or Cbz-Gly-NH2, is a derivative of the amino acid glycine. Its structure is characterized by three key components:
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Glycine Backbone : The simplest amino acid structure, providing the core framework.
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Z-group (Benzyloxycarbonyl) : An amine-protecting group attached to the nitrogen atom of glycine. This group is crucial in peptide synthesis as it prevents the amine from participating in unwanted side reactions during peptide bond formation. It is stable under various conditions but can be selectively removed, typically by catalytic hydrogenation.
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C-terminal Amide (-NH2) : The carboxylic acid group of glycine is converted into a primary amide. This modification is significant in the synthesis of peptide amides, which are common in many biologically active peptides and pharmaceuticals.
Physicochemical Data
The key quantitative properties of Z-Gly-NH2 are summarized in the table below for quick reference.
| Property | Value | Synonyms |
| CAS Number | 949-90-6[1][2][3] | Z-glycine amide, N-Cbz-glycinamide, Carbobenzoxyglycinamide, N-carbobenzyloxy-glycinamide, Benzyloxycarbonylglycinamide[2][4] |
| Molecular Formula | C10H12N2O3[2][3][5] | |
| Molecular Weight | 208.21 g/mol [5] | |
| Appearance | Almost white powder[1] | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1] |
Structural Representation
The logical relationship between the functional groups in Z-Gly-NH2 can be visualized as follows. The benzyloxycarbonyl group protects the amine terminus, while the amide group caps the carboxyl terminus of the glycine core.
Synthesis and Experimental Protocols
Z-Gly-NH2 is typically synthesized from its carboxylic acid precursor, N-Benzyloxycarbonylglycine (Z-Gly-OH), through an amidation reaction. This process involves the activation of the carboxyl group, making it susceptible to nucleophilic attack by an amine. A common and effective method utilizes a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an ammonia source.
Detailed Experimental Protocol: Amidation of Z-Gly-OH using EDC
This protocol outlines a standard procedure for the synthesis of Z-Gly-NH2.
Materials:
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N-Benzyloxycarbonylglycine (Z-Gly-OH)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
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Ammonium chloride (NH4Cl)
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N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
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Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO3) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
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Ethyl acetate (EtOAc)
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Hexanes
Procedure:
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Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Benzyloxycarbonylglycine (1.0 eq) in anhydrous DCM or DMF.
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Amine Source: Add ammonium chloride (1.2 eq) to the solution.
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Base Addition: Cool the mixture in an ice bath (0 °C). Add DIPEA or TEA (2.5 eq) dropwise while stirring. The base neutralizes the ammonium chloride to generate free ammonia in situ and also neutralizes the HCl byproduct from EDC.
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Carbodiimide Activation: Add EDC·HCl (1.2 eq) portion-wise to the cold, stirring mixture.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
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Workup:
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Once the reaction is complete, dilute the mixture with ethyl acetate.
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Wash the organic layer sequentially with saturated aqueous NaHCO3 (2x) and brine (1x). This removes unreacted starting material, water-soluble byproducts, and excess reagents.
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Dry the organic layer over anhydrous MgSO4 or Na2SO4.
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Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification:
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The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
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Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can yield the pure Z-Gly-NH2 as a white solid.
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Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of Z-Gly-NH2 from Z-Gly-OH.
Applications in Research and Development
Z-Gly-NH2 is primarily used as a versatile building block in solution-phase and solid-phase peptide synthesis.[1] Its protected amine and amidated C-terminus make it an ideal starting point for the synthesis of more complex peptide amides, which often exhibit enhanced biological activity and stability compared to their carboxylic acid counterparts. The presence of the Z-group allows for controlled, stepwise elongation of the peptide chain, a fundamental requirement in the development of peptide-based therapeutics and research tools.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improvement of glycine biosynthesis from one‐carbon compounds and ammonia catalyzed by the glycine cleavage system in vitro - PMC [pmc.ncbi.nlm.nih.gov]
